molecular formula C15H17N3O B2362262 5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline CAS No. 866137-76-0

5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline

Cat. No.: B2362262
CAS No.: 866137-76-0
M. Wt: 255.321
InChI Key: PLNYZQFSLSQCKU-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline is a nitrogen-containing heterocyclic compound. This compound belongs to the quinazoline family, which is known for its broad spectrum of pharmacological activities. Quinazolines are attractive targets for medicinal chemists due to their bioactive properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline typically involves transition-metal-catalyzed reactions. One common method is the [5 + 1] annulation strategy, which uses a Rh(III) catalyst to form the quinazoline scaffold . Another approach involves the use of cyclopropenones as reaction partners, with ring-strain release driving the reaction .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs large-scale transition-metal-catalyzed reactions. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .

Properties

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxy]pyrazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-9-13-16-14(19-15(2,3)4)11-7-5-6-8-12(11)18(13)17-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNYZQFSLSQCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3C(=NC2=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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